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Compound of Interest

Compound Name: 2-Methyinicotinic acid

Cat. No.: B120074

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of novel 2-Methylnicotinic acid
analogs as potential inhibitors of the bacterial enzyme Enoyl-Acyl Carrier Protein Reductase
(Fabl). Fabl is a crucial enzyme in the bacterial fatty acid biosynthesis pathway, making it an
attractive target for the development of new antibacterial agents.[1][2][3] This document
outlines the experimental protocols for in silico analysis, presents a comparative summary of
docking results and predicted ADMET properties, and visualizes the key workflows and
biological pathways.

Data Presentation

The following tables summarize the quantitative data obtained from the comparative docking
analysis and in silico ADMET predictions for a series of 2-Methylnicotinic acid analogs.

Table 1: Comparative Docking Analysis of 2-Methylnicotinic Acid Analogs against S. aureus
Fabl (PDB ID: 3GR6)
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Binding .
Analog L Interacting Hydrogen
Compound ID Affinity .
Structure Residues Bonds
(kcal/mol)
2-Methylnicotinic TYR157, ALA95 (O),
2MNA ) -6.5
acid MET160, ALA95 SER197 (O)
2-Methyl-6- TYR157,
o ALA95 (O),
2MNA-01 chloronicotinic -7.2 MET160,
_ SER197 (O)
acid PHE204
2-Methyl-6- TYR157, ALA95 (O),
2MNA-02 hydroxynicotinic -6.8 LYS164, LYS164 (NH),
acid SER197 SER197 (O)
2-Methyl-N-
o . TYR157, TYR157 (OH),
2MNA-03 phenylnicotinami  -7.8
g PHE204, ILE193  ALA95 (O)
e
2-Methyl-N-(4- TYR157,
. TYR157 (OH),
2MNA-04 chlorophenyl)nic -8.5 PHE204,
_ _ ALA95 (O)
otinamide MET160
) (Reference TYR157,
Triclosan o 9.1 TYR157 (OH)
Inhibitor) MET160, ALA95

Table 2: In Silico ADMET Prediction for 2-Methylnicotinic Acid Analogs
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Lipinski's  Predicted

Molecular H-bond
Compoun . H-bond Rule of Oral

Weight ( LogP Acceptor . . .
dID Donors Five Bioavaila

g/mol ) S . . .

Violations bility (%)

2MNA 137.14 1.2 1 2 0 85
2MNA-01 171.58 1.9 1 2 0 88
2MNA-02 153.14 0.8 2 3 0 82
2MNA-03 214.25 2.5 1 2 0 90
2MNA-04 248.69 3.2 1 2 0 92
Triclosan 289.54 4.8 1 2 0 95

Experimental Protocols
Molecular Docking Protocol

The molecular docking analysis was performed using AutoDock 4.2.[4]

o Receptor Preparation: The three-dimensional crystal structure of Staphylococcus aureus
Fabl (PDB ID: 3GR6) was obtained from the Protein Data Bank.[4] Water molecules and the
co-crystallized ligand were removed. Polar hydrogen atoms and Kollman charges were
added to the protein structure.

e Ligand Preparation: The 2D structures of the 2-Methylnicotinic acid analogs were drawn
using MarvinSketch and converted to 3D structures. Gasteiger charges were assigned, and
the structures were saved in PDBQT format.

» Grid Box Definition: A grid box was centered on the active site of Fabl, defined by the
position of the native ligand in the crystal structure, to encompass the binding pocket.

» Docking Simulation: The Lamarckian genetic algorithm was employed for the docking
simulations.[5] The docking results were analyzed based on the binding energy and the
interaction patterns between the ligands and the receptor.
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In Silico ADMET Prediction Protocol

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)
properties was conducted using the pkCSM web server.[6] This tool utilizes graph-based
signatures to predict various pharmacokinetic and toxicity properties of small molecules.[6][7]
The SMILES strings of the 2-Methylnicotinic acid analogs were submitted to the server to
obtain predictions for key ADMET parameters, including Lipinski's rule of five, oral

bioavailability, and others.

Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b120074#comparative-docking-analysis-of-2-
methylnicotinic-acid-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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